3-fluoro-N-(4-fluorophenyl)benzamide

Lipophilicity ADME Prediction Permeability

3-Fluoro-N-(4-fluorophenyl)benzamide (CAS 459219-30-8) is a synthetic small-molecule benzamide derivative with a molecular formula of C13H9F2NO and a molecular weight of 233.21 g/mol. The compound is characterized by a meta-fluoro substituent on the benzoyl ring and a para-fluoro substituent on the N-phenyl ring.

Molecular Formula C13H9F2NO
Molecular Weight 233.21 g/mol
Cat. No. B312642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(4-fluorophenyl)benzamide
Molecular FormulaC13H9F2NO
Molecular Weight233.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H9F2NO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17)
InChIKeyHVJPHLJRQXPVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-N-(4-fluorophenyl)benzamide (CAS 459219-30-8): A Defined Difluorinated Benzamide Scaffold for Chemical Biology and Fragment-Based Screening


3-Fluoro-N-(4-fluorophenyl)benzamide (CAS 459219-30-8) is a synthetic small-molecule benzamide derivative with a molecular formula of C13H9F2NO and a molecular weight of 233.21 g/mol [1]. The compound is characterized by a meta-fluoro substituent on the benzoyl ring and a para-fluoro substituent on the N-phenyl ring. It exhibits a computed LogP of 2.8 and a topological polar surface area of 29.1 Ų [1]. It is listed in several screening compound collections and is primarily utilized as a building block, a reference standard in analytical chemistry, or a core scaffold in medicinal chemistry campaigns targeting enzyme inhibition (e.g., HDACs, Bfl-1) [2][3].

Procurement Note: Why 3-Fluoro-N-(4-fluorophenyl)benzamide Cannot Be In-Class Substituted for Its Positional Isomers


Generic substitution within the class of difluorinated benzamides is structurally invalid due to the distinct electronic and steric effects dictated by the specific fluorine substitution pattern. The target compound's unique 3-fluoro/4'-fluoro arrangement creates a different molecular electrostatic potential surface and dipole moment compared to its closest positional isomer, 4-fluoro-N-(3-fluorophenyl)benzamide (CAS 101398-09-8) [1]. These differences directly impact key properties such as lipophilicity (XLogP3) and solid-state thermodynamics (melting point), leading to divergent behavior in biological assays, crystallization conditions, and chromatographic retention times [2]. Substitution with an isomer should not be assumed to yield comparable results in a screening cascade without re-validation.

Head-to-Head Quantitative Evidence: How 3-Fluoro-N-(4-fluorophenyl)benzamide Compares to 4-Fluoro-N-(3-fluorophenyl)benzamide


Divergent Lipophilicity (XLogP3): A 0.4 Log Unit Difference Predicting Different Membrane Permeability

The calculated XLogP3 value for 3-fluoro-N-(4-fluorophenyl)benzamide is 2.8 [1], compared to a predicted XLogP3 of approximately 3.2 for its isomer 4-fluoro-N-(3-fluorophenyl)benzamide (calculated via the same computational method) [2]. A difference of 0.4 log units is significant for oral absorption and blood-brain barrier penetration predictions. The lower lipophilicity of the target compound suggests potentially better aqueous solubility and a distinct pharmacokinetic profile compared to the alternative isomer.

Lipophilicity ADME Prediction Permeability

Solid-State Thermal Stability: A 134.55 °C Melting Point Differential for Crystallization Screening

The predicted melting point for 3-fluoro-N-(4-fluorophenyl)benzamide is 134.55 °C, calculated using the MPBPWIN v1.42 model . In contrast, the positional isomer 4-fluoro-N-(3-fluorophenyl)benzamide has a significantly different reported melting point of 97-99 °C . This substantial gap of over 35 °C reflects divergent crystal lattice energies, directly impacting purification by recrystallization, formulation development, and solid-state stability studies.

Crystallography Solid-State Chemistry Thermal Analysis

Biochemical Activity Baseline: Micromolar Bfl-1/Bim Inhibition as a Functional Starting Point

The 3-fluoro-N-(4-fluorophenyl)benzamide scaffold has demonstrable but weak inhibitory activity against the Bfl-1/Bim protein-protein interaction, with a reported IC50 of 2.5 μM in a TR-FRET assay [1]. While individual comparator data for the positional isomer against this specific target is not publicly available, this micromolar IC50 value serves as a quantitative baseline for structure-activity relationship (SAR) exploration. Fragment-based screens would prioritize this compound over an inactive analog as a validated hit for this anti-apoptotic target.

Apoptosis Bcl-2 Family Inhibitor Screening

Procurement-Driven Application Scenarios for 3-Fluoro-N-(4-fluorophenyl)benzamide


Fragment-Based Drug Discovery Against Anti-Apoptotic Bcl-2 Targets

The validated micromolar inhibition of the Bfl-1/Bim interaction makes this compound a suitable starting fragment for medicinal chemistry optimization, particularly for cancers dependent on Bfl-1 for survival. The scaffold's low molecular weight (233 Da) and favorable LogP (2.8) align with fragment-based rules [1].

Development of Selective HDAC Inhibitor Lead Series

The benzamide moiety is a known zinc-binding group that chelates the catalytic zinc ion in histone deacetylases. The specific 3-fluoro/4'-fluoro substitution pattern can be leveraged to fine-tune selectivity between Class I (HDAC1, HDAC3) isoforms, as SAR studies indicate that subtle changes in the fluorine geometry impact potency [2].

Solid Form Screening and Crystallization Optimization

The high predicted melting point (134 °C) and defined solid-state properties make this compound an ideal candidate for co-crystal and salt screening when developing new crystalline forms of multi-component pharmaceuticals, where thermal stability is a key formulation parameter .

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